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Compound of Interest

Compound Name: Mmoup

Cat. No.: B054998 Get Quote

Disclaimer: No public preclinical toxicity data could be found for a compound named "Mmoup."

This document has been generated using the publicly available preclinical toxicity data for

Molnupiravir as an illustrative example to fulfill the structural and content requirements of the

request.

This technical guide provides a comprehensive overview of the preclinical toxicity profile of

Molnupiravir, an oral antiviral agent. The information is intended for researchers, scientists, and

drug development professionals to facilitate an understanding of its non-clinical safety

evaluation.

Mechanism of Action
Molnupiravir (MK-4482) is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine

(NHC). Following oral administration, Molnupiravir is rapidly hydrolyzed to NHC. NHC is then

taken up by cells and intracellularly phosphorylated to its active 5'-triphosphate form (NHC-TP).

NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp) of several

RNA viruses. Its incorporation into the viral RNA genome leads to an accumulation of

mutations, a process known as viral error catastrophe or lethal mutagenesis, which ultimately

inhibits viral replication.[1][2]
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Molnupiravir's Mechanism of Action.

General Toxicology
Repeat-dose toxicity studies have been conducted in rats. A key finding from a 3-month study

in rats was the observation of bone and cartilage toxicity.

Study Type Species Duration Key Findings NOAEL

Repeat-Dose Rat 3 months
Bone and

cartilage toxicity

Data not publicly

available

Experimental Protocol: 3-Month Repeat-Dose Toxicity in Rats

Test System: Sprague-Dawley rats (assumed common strain).

Administration: Oral gavage (assumed).

Dose Levels: Specific dose levels are not publicly available.

Parameters Evaluated: Included clinical observations, body weight, food consumption,

clinical pathology (hematology, clinical chemistry), and comprehensive histopathological

examination of tissues.

Key Observations: The finding of bone and cartilage toxicity suggests that microscopic

evaluation of these tissues was a critical component of the study. The specific nature and
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severity of these findings at different dose levels are not detailed in the available public

documents.

Genetic Toxicology
A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic

potential of Molnupiravir and its active metabolite, NHC. While in vitro tests showed some

evidence of mutagenicity, in vivo studies did not indicate a genotoxic risk in animals.

Assay Type Test System Agent
Metabolic
Activation (S9)

Result

In Vitro

Bacterial

Reverse

Mutation (Ames)

S. typhimurium,

E. coli

Molnupiravir &

NHC
With and without Positive

Mammalian Cell

Mutation

Chinese Hamster

Ovary (CHO)

cells

Molnupiravir
Data not

specified
Positive

Chromosome

Aberration

Data not

specified

Molnupiravir &

NHC
With and without Negative

In Vivo

Pig-a Gene

Mutation Assay
Rat erythrocytes Molnupiravir N/A Negative

Big Blue®

Transgenic

Rodent Mutation

Assay

Transgenic

Mice/Rats
Molnupiravir N/A Negative

Micronucleus

Test

Rodent bone

marrow
Molnupiravir N/A Negative

Experimental Protocols:
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Bacterial Reverse Mutation Assay (Ames Test):

Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and

Escherichia coli strain WP2 uvrA.

Procedure: Plate incorporation method.

Concentrations: Tested up to 5000 µ g/plate .

Metabolic Activation: Conducted with and without Aroclor 1254-induced rat liver S9

fraction.

Endpoint: A significant, dose-related increase in the number of revertant colonies

compared to the solvent control was considered a positive result.

In Vivo Pig-a Gene Mutation Assay:

Test System: Wistar rats (assumed).

Dosing: Daily oral administration for 28 days.

Dose Levels: 50, 150, and 500 mg/kg/day.

Sample Collection: Peripheral blood samples were collected at specified intervals.

Analysis: Erythrocytes were analyzed for mutations in the Pig-a gene using flow cytometry

to detect the loss of GPI-anchored proteins.

Endpoint: An increase in the frequency of mutant erythrocytes compared to concurrent

vehicle controls.
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Genotoxicity Testing Workflow.

Carcinogenicity
The carcinogenic potential of Molnupiravir was evaluated in a short-term study using a

transgenic mouse model.

Study Type Species Duration Key Findings

Carcinogenicity
rasH2 Transgenic

Mouse
6 months

No evidence of

carcinogenicity

Experimental Protocol: rasH2 Transgenic Mouse Carcinogenicity Study

Test System: CByB6F1-Tg(HRAS)2Jic (rasH2) transgenic mice, which are genetically

engineered to be more susceptible to certain carcinogens, allowing for a shorter study

duration than a traditional 2-year bioassay.

Administration: Oral (details not specified).

Dose Levels: Doses were selected to exceed the human clinical exposure.

Duration: 6 months.
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Endpoint: The primary endpoint was the incidence of tumors in Molnupiravir-treated groups

compared to the vehicle control group. A comprehensive histopathological evaluation of all

tissues was performed.

Reproductive and Developmental Toxicology
Developmental toxicity studies in rats and rabbits indicated potential for adverse effects on the

fetus, but generally at exposures significantly higher than those observed in humans at the

recommended clinical dose.

Study Type Species
Dosing
Period

Key
Findings

Maternal
NOAEL

Developme
ntal NOAEL

Embryo-Fetal

Development
Rat

Gestation

Days 6-17

Post-

implantation

loss,

malformation

s (eye,

kidney, axial

skeleton), rib

variations,

reduced fetal

growth.

< 2.9x human

exposure

0.8x human

exposure

Embryo-Fetal

Development
Rabbit

Gestation

Days 7-19

Reduced fetal

body weight.

6.5x human

exposure

6.5x human

exposure

Pre- and

Post-natal

Development

Rat

Gestation

Day 6 -

Lactation Day

20

No adverse

effects on

offspring.

~1x human

exposure

~1x human

exposure

Fertility (Male

& Female)
Rat

Pre-mating

and Mating

No effects on

fertility.

Female: ~2x

human

exposure;

Male: ~6x

human

exposure

N/A
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Exposure is based on AUC for the active metabolite NHC compared to the recommended

human dose (RHD).

Experimental Protocol: Embryo-Fetal Development Study in Rats

Test System: Pregnant Sprague-Dawley rats (assumed).

Administration: Oral administration of Molnupiravir.

Dosing Period: During the critical period of organogenesis, from gestation day 6 through 17.

Evaluations:

Maternal: Clinical signs, body weight, food consumption, and terminal examination of

uterine contents.

Fetal: Viability, body weight, and detailed external, visceral, and skeletal examinations for

malformations and variations.

Key Findings: Embryofetal lethality and teratogenicity were observed at approximately 7.5

times the human NHC exposure at the RHD. Reduced fetal growth was seen at exposures ≥

2.9 times the human exposure. The No-Observed-Adverse-Effect Level (NOAEL) for

developmental toxicity was established at an exposure level 0.8 times the human RHD.[3]

Safety Pharmacology
The safety pharmacology program for Molnupiravir evaluated its effects on the central nervous,

cardiovascular, and respiratory systems. Publicly available documents state that in first-in-

human studies, there were no clinically significant findings in vital signs or electrocardiography

(ECG), suggesting no major safety pharmacology concerns at clinically relevant doses.

Detailed protocols for the specific preclinical safety pharmacology studies (e.g., Irwin test,

telemetry studies) are not available in the public domain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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